

Chloroazodin: A Comparative Analysis of Efficacy Against Other Chlorine-Releasing Antiseptics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chloroazodin

Cat. No.: B3343046

[Get Quote](#)

For Immediate Release

[City, State] – [Date] – A comprehensive review of available scientific literature provides a comparative analysis of **chloroazodin**, a chlorine-releasing antiseptic, against other agents in its class, including sodium hypochlorite and chloramine-T. This guide, intended for researchers, scientists, and drug development professionals, synthesizes available data on the antimicrobial efficacy, stability, and cytotoxicity of these compounds, offering a valuable resource for informed decision-making in antiseptic research and application.

Chloroazodin, also known as Azochloramid, has been recognized for its prolonged antiseptic action, a characteristic attributed to its slow reactivity with water and organic matter. This feature allows it to maintain its bactericidal properties over extended periods, a notable advantage in certain clinical applications.

Antimicrobial Efficacy: A Quantitative Comparison

The bactericidal efficacy of **chloroazodin** has been evaluated against a range of pathogenic bacteria. The following tables summarize the available quantitative data, comparing the minimum inhibitory concentrations (MIC) and bactericidal times of **chloroazodin** with other chlorine-releasing antiseptics.

Table 1: Bactericidal Action of **Chloroazodin** in a Saline Medium

Microorganism	Concentration (ppm)	Time to Kill
Staphylococcus aureus	10	1 hour
1	24 hours	
Streptococcus hemolyticus	10	15 minutes
1	2 hours	
Pneumococcus Type III	10	15 minutes
1	2 hours	
Gonococcus	10	15 minutes
1	30 minutes	
Eberthella typhosa	10	15 minutes
1	30 minutes	
Escherichia coli	10	15 minutes
1	2 hours	
Pseudomonas aeruginosa	10	2 hours
1	24 hours	
Clostridium botulinum spores	100	24 hours

Data sourced from Schmelkes, F. C., & Horning, E. S. (1935). Bactericidal Action of Azochloramid (N-N-Dichloroazodicarbonamidine). Journal of Bacteriology, 29(3), 323–331.[\[1\]](#)
[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 2: Comparative Bactericidal Action in 50% Horse Serum

Antiseptic	Microorganism	Concentration (ppm)	Time to Kill
Chloroazodin	Staphylococcus aureus	200	2 hours
Streptococcus hemolyticus	200	30 minutes	
Chloramine T	Staphylococcus aureus	200	> 24 hours
Streptococcus hemolyticus	200	4 hours	
Sodium Hypochlorite	Staphylococcus aureus	200	> 24 hours
Streptococcus hemolyticus	200	24 hours	

Data sourced from Schmelkes, F. C., & Horning, E. S. (1935). Bactericidal Action of Azochloramid (N-N-Dichloroazodicarbonamidine). Journal of Bacteriology, 29(3), 323–331.[\[1\]](#)
[\[2\]](#)[\[3\]](#)[\[4\]](#)

Stability Profile

The stability of an antiseptic solution is a critical factor for its practical application.

Chloroazodin's slow reaction with water contributes to its long-lasting antiseptic action.[\[1\]](#)

However, it is sensitive to light and heat. In contrast, aqueous solutions of chlorhexidine are most stable within a pH range of 5 to 7.[\[5\]](#) At a pH greater than 7, the chlorhexidine base can precipitate, while more acidic conditions can lead to gradual deterioration of its activity.[\[5\]](#)

Cytotoxicity

While comprehensive, directly comparative cytotoxicity data for **chloroazodin** against other chlorine-releasing antiseptics is limited in the available historical literature, studies on other antiseptics provide a baseline for consideration. For instance, chlorhexidine has been shown to exhibit dose-dependent cytotoxicity to various human cell lines, including gingival epithelial

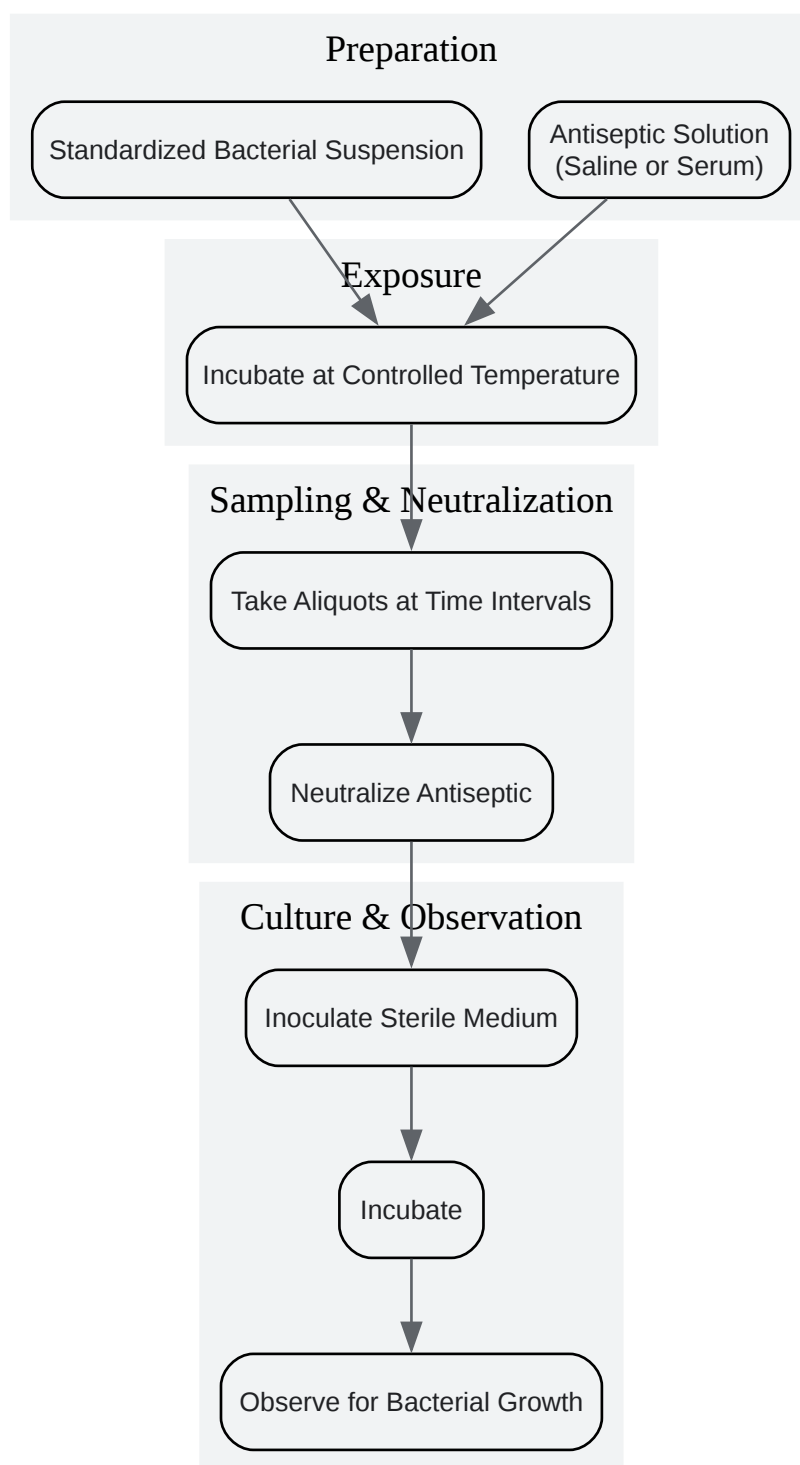
cells.^[6] The toxicity of chlorhexidine can be reduced by the presence of organic materials like fetal bovine serum.^[6]

Experimental Protocols

The following outlines the general methodologies employed in the historical studies cited for evaluating the bactericidal action of these antiseptics.

Bactericidal Testing in Saline and Serum

A standardized volume of a bacterial suspension was added to a solution of the antiseptic in either saline or a mixture of saline and horse serum. These mixtures were maintained at a constant temperature (e.g., 37.5°C). At specified time intervals, an aliquot of the mixture was transferred to a sterile medium, and any remaining antiseptic was neutralized. The presence or absence of bacterial growth after incubation was then recorded to determine the time required for complete bactericidal action.^[1]



[Click to download full resolution via product page](#)

Workflow for Bactericidal Testing.

Mechanism of Action: A Shared Principle

The bactericidal action of chlorine-releasing antiseptics is primarily attributed to the presence of positively charged chlorine atoms. These reactive species interact with and are consumed by microbial cells, leading to their inactivation. A key differentiator among these antiseptics is their reactivity with organic matter. Compounds that react more slowly with extraneous organic material, like **chloroazodin**, can retain their bactericidal capacity for longer durations.[1]



[Click to download full resolution via product page](#)

General Mechanism of Chlorine Antiseptics.

Conclusion

The available historical data indicates that **chloroazodin** exhibits potent bactericidal activity, particularly its sustained action in the presence of organic matter, which distinguishes it from more rapidly consumed chlorine antiseptics like sodium hypochlorite and Chloramine T. While a comprehensive modern comparison of its cytotoxicity and stability is warranted, the foundational research highlights its potential as an effective and long-acting antiseptic agent. Further investigation into its performance using contemporary standardized testing protocols would be invaluable to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]

- 3. Bactericidal Action of Azochloramid (N-N-Dichloroazodicarbonamidine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bactericidal Action of Azochloramid (N-N-Dichloroazodicarbonamidine) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. healthynewbornnetwork.org [healthynewbornnetwork.org]
- 6. An in vitro study on the cytotoxicity of chlorhexidine digluconate to human gingival cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chloroazodin: A Comparative Analysis of Efficacy Against Other Chlorine-Releasing Antiseptics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3343046#efficacy-of-chloroazodin-compared-to-other-chlorine-releasing-antiseptics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com